B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]Boronic acid
Description
B-[4-[[(3-Chlorophenyl)amino]carbonyl]phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with both a 3-chlorophenyl carbamoyl group and a boronic acid moiety. This structure combines the reactivity of boronic acids—notably their ability to form reversible covalent bonds with diols—with the electronic and steric effects imparted by the chloro and carbamoyl substituents.
Properties
IUPAC Name |
[4-[(3-chlorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClNO3/c15-11-2-1-3-12(8-11)16-13(17)9-4-6-10(7-5-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWYHDFOYQPGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]Boronic acid typically involves the following steps:
Formation of the Amino Carbonyl Intermediate: The initial step involves the reaction of 3-chloroaniline with a suitable carbonyl compound to form the 3-chlorophenylamino carbonyl intermediate.
Coupling with Boronic Acid: The intermediate is then coupled with a boronic acid derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out under mild conditions, typically in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]Boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₁BClNO₃
- Molar Mass : 275.50 g/mol
- IUPAC Name : [3-[(3-chlorophenyl)carbamoyl]phenyl]boronic acid
The compound features a boronic acid functional group attached to a phenyl ring, with a chlorophenyl group and an amide linkage. These structural characteristics contribute to its reactivity and biological activity.
Medicinal Chemistry
B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]boronic acid serves as a scaffold for the design of enzyme inhibitors and therapeutic agents. Its ability to form reversible covalent bonds with enzymes, particularly proteases and kinases, allows it to inhibit enzymatic activity effectively. This property is crucial for studying various biological pathways and developing new drugs.
Case Study: Enzyme Inhibition
In a study investigating the inhibition of serine proteases, this compound demonstrated significant inhibitory effects on enzyme activity, highlighting its potential as a therapeutic agent in treating diseases related to protease dysregulation.
Organic Synthesis
This compound plays a vital role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. Its unique structure enhances its reactivity compared to other boronic acids.
Biochemical Research
The compound's interactions with various biological targets make it valuable in biochemical studies. It can influence cellular signaling pathways by modulating protein phosphorylation, which affects gene expression and cellular metabolism.
Research has shown that this compound interacts with multiple enzymes, indicating its potential as a research tool in understanding enzyme functions.
Mechanism of Action
The mechanism of action of B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]Boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s unique structure allows it to participate in specific interactions with biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
(R)-(4-((1-Phenylethyl)carbamoyl)phenyl)-boronic Acid
This compound shares the carbamoylphenyl boronic acid core but substitutes the 3-chlorophenyl group with a phenylethyl carbamate. The synthesis involves carbonyl coupling of 4-bromobenzoic acid with chiral amines, followed by boronation (yields: 42–80%) .
3-((4-(Hydrazine Carbonyl)Phenyl Imino)Methyl)Phenyl Boronic Acid (B3)
B3 features a Schiff base linkage instead of a carbamoyl group. Synthesized via condensation of 3-formylphenyl boronic acid with 4-aminobenzoic hydrazide, it exhibits solubility in DMSO and ethanol, contrasting with the target compound’s solubility profile (unreported but inferred to depend on substituent polarity) .
3-Chloro-4-Isopropoxyphenylboronic Acid
This analogue replaces the carbamoyl group with an isopropoxy substituent. The chloro and alkoxy groups modulate electronic density, enhancing reactivity in Suzuki-Miyaura couplings compared to carbamoyl-containing derivatives .
Table 1: Structural Comparison
Physicochemical Properties
Lipophilicity
Lipophilicity (logP) is critical for bioavailability. Compounds like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates exhibit logP values determined via HPLC, with alkyl chain length inversely correlating with water solubility . The target compound’s carbamoyl group likely increases polarity compared to alkoxy or aryl derivatives, but the chloro group may counterbalance this effect.
Solubility and Stability
Pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acids precipitate in RPMI culture medium, limiting in vitro assays despite moderate predicted solubility . The target compound’s carbamoyl group could improve aqueous stability, though this requires experimental validation.
Antiproliferative Effects
Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids show potent antiproliferative activity (IC50: ~0.2 µM) in cancer cell lines . The target compound’s activity remains unexplored, but its carbamoyl group may enable hydrogen bonding with biological targets, enhancing potency compared to non-polar analogues.
Enzyme Inhibition
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (IC50: 1.5 µM) . The target compound’s chloro and carbamoyl groups could similarly modulate enzyme binding, warranting further study.
Cross-Coupling Reactions
B-(Trifluoromethyl)phenyl phosphine–borane derivatives are synthesized via reductive coupling, highlighting boronic acids’ versatility in forming phosphine ligands . The target compound’s carbamoyl group may hinder such reactions due to steric effects, unlike simpler aryl boronic acids.
Biological Activity
B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]boronic acid (CAS No. 874288-03-6) is a boronic acid derivative that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₃H₁₁BClNO₃, with a molar mass of approximately 275.50 g/mol. Its structure features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chlorophenyl group and an amide linkage. This unique configuration contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁BClNO₃ |
| Molar Mass | 275.50 g/mol |
| CAS Number | 874288-03-6 |
| Purity | ≥ 95% |
This compound primarily exerts its biological effects through reversible covalent bonding with active site residues of various enzymes, particularly serine and threonine residues. This interaction leads to the inhibition of enzymatic activity, making it a valuable tool for studying enzyme functions and pathways.
Enzyme Inhibition
The compound has shown notable activity as an enzyme inhibitor, especially against serine proteases. It acts by forming stable complexes with these enzymes, disrupting their normal function. For instance, studies have indicated that it can inhibit the proteasome, leading to cell cycle arrest in cancer cells at the G2/M phase, which is critical for cancer therapy development .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and halting cell cycle progression. The compound's ability to inhibit proteasome activity has been linked to its potential as a lead compound in cancer treatment.
Antibacterial Activity
In addition to its anticancer effects, this boronic acid derivative has shown promise as an antibacterial agent. It has been reported to effectively inhibit the growth of resistant bacterial strains by targeting β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics . The interaction between the boronic acid moiety and the active sites of these enzymes enhances its efficacy against resistant bacteria.
Case Studies and Research Findings
- Proteasome Inhibition : A study highlighted that this compound exhibits sub-nanomolar affinity for proteasome inhibition, demonstrating its potential in therapeutic applications against multiple myeloma .
- Antibacterial Efficacy : Another research effort focused on its antibacterial properties revealed that the compound effectively inhibited class C β-lactamases with an inhibitory constant (Ki) of 0.004 µM, showcasing its potential in combating antibiotic resistance .
- Cell Cycle Arrest : A detailed examination of its mechanism revealed that treatment with this compound leads to significant cell cycle arrest in cancer cells, particularly at the G2/M checkpoint, highlighting its role in cancer therapy.
Applications in Research and Industry
This compound finds applications across various fields:
- Medicinal Chemistry : It is utilized in drug development as a scaffold for designing new protease inhibitors.
- Biochemical Research : The compound serves as a research tool for studying enzyme functions and cellular signaling pathways.
- Synthetic Chemistry : Employed in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]boronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts to link the boronic acid moiety to the aryl backbone. The carbamoyl group is introduced via amidation of 3-chloroaniline with a 4-carboxyphenylboronic acid precursor. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved stability .
- Solvent optimization : Use of THF or DMF at 80–100°C to enhance solubility .
- Purification : Column chromatography or recrystallization to isolate the product, with yields averaging 60–75% depending on steric hindrance .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹¹B NMR (δ ~30 ppm) confirms boronic acid integrity, while ¹H/¹³C NMR identifies aromatic and carbamoyl protons .
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities (e.g., dehalogenated byproducts) .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1340 cm⁻¹ (B-O) validate functional groups .
Q. How does the boronic acid group influence reactivity in cross-coupling reactions?
- Methodological Answer : The boronic acid acts as a nucleophile, forming transient boronate esters with diols or amines. Reactivity is pH-dependent:
- Basic conditions (pH 8–10): Enhance boronate ester formation for Suzuki couplings .
- Acidic conditions : Promote protodeboronation, requiring buffered systems (e.g., phosphate) to stabilize the boronic acid .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound in cross-coupling reactions?
- Methodological Answer : DFT calculations (B3LYP/6-31G* level) using software like SPARTAN’14 model:
- Electrostatic potential maps : Identify nucleophilic (boronic acid) and electrophilic (carbamoyl) sites .
- Transition states : Simulate Pd-mediated coupling barriers, revealing steric effects from the 3-chlorophenyl group .
- Spectral validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Q. What experimental designs are critical for analyzing single-molecule conductance of this compound under varying electric potentials?
- Methodological Answer : Use scanning tunneling microscopy-break junction (STM-BJ) techniques:
- Voltage modulation : Apply 100–200 mV to measure conductance shifts (e.g., 0.01–0.03 G₀) due to boronate ester formation .
- 2D conductance histograms : Resolve distinct conductance populations (Fig. 15b-c in ), revealing voltage-dependent binding kinetics.
- Table : Conductance values under different potentials:
| Voltage (mV) | Conductance (G₀) |
|---|---|
| 100 | 0.012 ± 0.003 |
| 200 | 0.028 ± 0.005 |
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact inhibitory activity in medicinal chemistry applications?
- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives:
- 3-Chlorophenyl vs. 4-fluorophenyl : Chlorine enhances hydrophobic interactions with enzyme pockets (e.g., SARS-CoV-2 Mpro) but reduces solubility .
- Carbamoyl vs. sulfonamide : Carbamoyl improves hydrogen-bonding with catalytic residues, increasing binding affinity by ~20% .
- Data contradiction : Some studies report higher IC₅₀ for bulkier substituents due to steric clashes, while others note improved selectivity .
Q. What affinity chromatography methods are suitable for isolating glycosylated adducts of this boronic acid?
- Methodological Answer : Use aminophenyl boronic acid-functionalized agarose:
- Matrix preparation : Cross-link agarose with carbonyl diimidazole, then conjugate aminophenyl boronic acid at pH 8.5 .
- Binding specificity : Captures cis-diols (e.g., glycated hemoglobin) with Kd ~10⁻⁴ M, eluted with sorbitol .
- Batch vs. column formats : Batch processing offers higher throughput, while columns provide better resolution for isoelectric focusing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
